2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13711925
InChI: InChI=1S/C16H14ClN3O/c1-21-14-6-4-12(5-7-14)10-20-11-13(9-19-20)15-3-2-8-18-16(15)17/h2-9,11H,10H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol

2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine

CAS No.:

Cat. No.: VC13711925

Molecular Formula: C16H14ClN3O

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine -

Specification

Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
IUPAC Name 2-chloro-3-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]pyridine
Standard InChI InChI=1S/C16H14ClN3O/c1-21-14-6-4-12(5-7-14)10-20-11-13(9-19-20)15-3-2-8-18-16(15)17/h2-9,11H,10H2,1H3
Standard InChI Key IMRZQMCBSASOEH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine (molecular formula: C17H15ClN4O) features a pyridine ring fused to a pyrazole moiety. Key structural elements include:

  • Pyridine Core: A six-membered aromatic ring with a chlorine substituent at position 2.

  • Pyrazole Substituent: A five-membered heterocycle attached to position 3 of the pyridine, further substituted with a 4-methoxybenzyl group at the pyrazole’s nitrogen atom.

  • 4-Methoxybenzyl Group: A benzyl derivative with a methoxy (-OCH3) group at the para position, enhancing lipophilicity and influencing receptor binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H15ClN4O
Molecular Weight338.78 g/mol
IUPAC Name2-Chloro-3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]pyridine
Key Functional GroupsChloropyridine, Pyrazole, Methoxybenzyl

Synthesis and Chemical Reactivity

Synthetic Strategies

The compound is synthesized via modular cross-coupling reactions, leveraging palladium-catalyzed Suzuki-Miyaura couplings and nucleophilic aromatic substitution (SNAr).

Suzuki Coupling Approach

A representative route involves:

  • Preparation of Pyrazole Boronic Ester: 1-(4-Methoxybenzyl)-1H-pyrazole-4-boronic ester is synthesized via alkylation of pyrazole with 4-methoxybenzyl chloride .

  • Cross-Coupling with Chloropyridine: Reaction with 2-chloro-3-iodopyridine under Pd(PPh3)4 catalysis yields the target compound .

SNAr Displacement

Alternative methods employ SNAr reactions, where a nitro group on pyridine is displaced by a pyrazole anion. For example, 2-chloro-3-nitropyridine reacts with in situ-generated pyrazole anions to form the pyrazolylpyridine scaffold .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boronic ester formation4-Methoxybenzyl chloride, K2CO3, DMF75%
Suzuki couplingPd(PPh3)4, Na2CO3, DME/H2O65%

Reactivity and Functionalization

  • Chlorine Substitution: The 2-chloro group on pyridine is amenable to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification .

  • Methoxybenzyl Group: The electron-donating methoxy group stabilizes the benzyl moiety against oxidative degradation, a feature critical for in vivo stability .

Biological Activity and Pharmacological Applications

Allosteric Modulation of M4 mAChRs

Pyrazol-4-yl-pyridine derivatives are established positive allosteric modulators (PAMs) of M4 mAChRs, which regulate dopamine and glutamate signaling in the CNS . Key findings include:

  • Binding Affinity: Analogous compounds exhibit pKb values of 6.3–6.5, indicating moderate affinity for the allosteric site .

  • Cooperativity with Acetylcholine (ACh): Enhances ACh efficacy by 25–50-fold (log αACh = 1.38–1.74), suggesting synergistic activation .

Table 3: Pharmacological Parameters of Analogs

CompoundpKblog αACh
Pyrazol-4-yl-pyridine6.41.62

Therapeutic Implications

  • Neurological Disorders: M4 PAMs show promise in treating schizophrenia (via dopamine modulation) and Alzheimer’s disease (via cholinergic enhancement) .

  • Cancer: Structural analogs like CDK8 inhibitors demonstrate antiproliferative activity in colorectal cancer models .

Physicochemical Characterization

Solubility and Lipophilicity

  • logP: Estimated at 2.8 (calculated via Percepta), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <10 µg/mL (predicted), necessitating formulation enhancements for oral bioavailability .

Stability Profile

  • Oxidative Stability: The 4-methoxybenzyl group confers resistance to CYP450-mediated oxidation, as observed in analogs .

  • Hydrolytic Degradation: Susceptible to acid-catalyzed cleavage of the methoxybenzyl-pyrazole bond under strongly acidic conditions (pH < 2).

Comparative Analysis with Structural Analogs

Chlorine vs. Iodo Substituents

Replacing chlorine with iodine (as in 4-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine ) increases molecular weight (399.61 g/mol) and polarizability, enhancing halogen bonding interactions in receptor binding.

Methoxybenzyl vs. Cyanophenyl Groups

Analogous compounds with 2-cyanophenyl substituents (e.g., ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate ) exhibit reduced logP (1.9) but higher metabolic clearance due to cytochrome P450 interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator